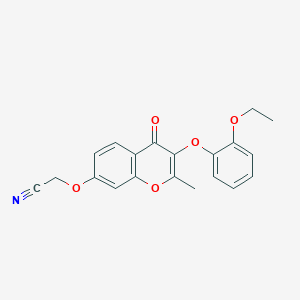
2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its specific structure and the conditions under which it is used. Ethers, such as the 2-ethoxyphenoxy group in this compound, are generally quite stable but can undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results .科学的研究の応用
Fluorescence Quenching Effect to Metal Ions
2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile, as part of the amide-containing coumarin fluorescent probes, has been used to exhibit selective fluorescence quenching effects to Fe3+ and Cu2+ in acetonitrile. This characteristic makes it a valuable tool in metal ion recognition and detection applications (Guo, 2013).
Palladium-Catalyzed Cyclization Reactions
The compound plays a significant role in palladium-catalyzed cyclization reactions, which are crucial in synthetic organic chemistry. This application is particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals (Tsuji et al., 1980).
Synthesis of Thiazolidin-4-ones
In medicinal chemistry, this compound is instrumental in the synthesis of thiazolidin-4-ones, which are evaluated for their antibacterial activity against various bacteria. This application underscores the compound's potential in developing new antimicrobial agents (Čačić et al., 2009).
Synthesis of New Condensed Coumarin Derivatives
The compound is also used in synthesizing new condensed coumarin derivatives, which are significant in the development of new materials and chemicals with potential industrial applications (Dekić et al., 2007).
Synthesis of Carbamate Derivatives
The synthesis of carbamate derivatives of coumarin and chromene, which involves this compound, finds applications in various fields including pharmaceuticals and agrochemicals (Velikorodov & Imasheva, 2008).
Breast Cancer Research
In cancer research, particularly for breast cancer, this compound is a part of synthesized chromeno[4,3-b]pyridine derivatives, which have shown promising results in anticancer activities in studies (Abd El Ghani et al., 2022).
Re-cyclization with Amines
The compound is also essential in synthesizing 2-pyridone derivatives from various substituted amines, an application that has implications in the development of medicinally relevant molecules (Zhang et al., 2013).
Anti-Proliferative Activity Against Human Cancer Cells
Additionally, its derivatives are studied for their anti-proliferative activity against human cancer cells, playing a significant role in the search for new cancer therapies (Venkateswararao et al., 2014).
Combinatorial Chemistry
This compound is part of the catalyst-free combinatorial library development for synthesizing novel chromene derivatives, showcasing its utility in green chemistry and pharmaceuticals (Kumaravel & Vasuki, 2009).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about the intended use or biological activity of this compound, it’s not possible to provide an analysis of its mechanism of action .
将来の方向性
特性
IUPAC Name |
2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-3-23-16-6-4-5-7-17(16)26-20-13(2)25-18-12-14(24-11-10-21)8-9-15(18)19(20)22/h4-9,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMVVIJYFYAGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

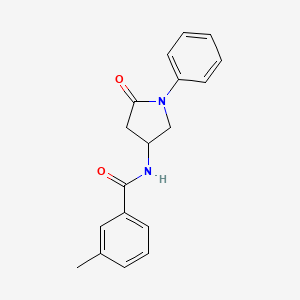
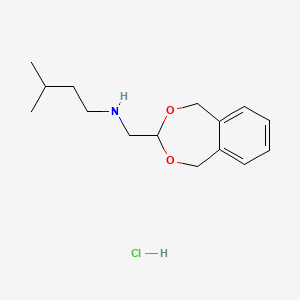
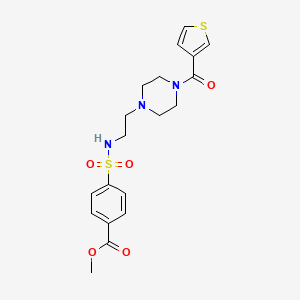
![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2626672.png)
![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2626675.png)
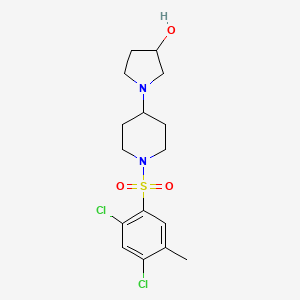
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2626678.png)

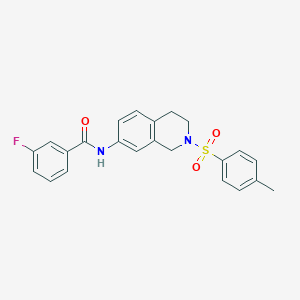
![2-Chloro-N-[[2-[(4-methylpiperidin-1-yl)sulfonylmethyl]phenyl]methyl]propanamide](/img/structure/B2626684.png)
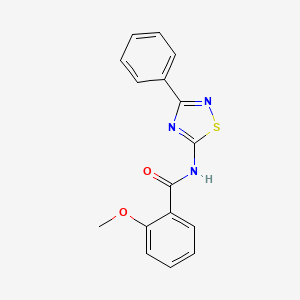

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2626688.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2626689.png)